3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-

CAS No.: 20636-48-0

Cat. No.: VC3713950

Molecular Formula: C25H44O6

Molecular Weight: 440.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20636-48-0 |

|---|---|

| Molecular Formula | C25H44O6 |

| Molecular Weight | 440.6 g/mol |

| IUPAC Name | 2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

| Standard InChI | InChI=1S/C25H44O6/c1-2-3-4-5-6-7-8-9-24-10-12-25(13-11-24)31-23-22-30-21-20-29-19-18-28-17-16-27-15-14-26/h10-13,26H,2-9,14-23H2,1H3 |

| Standard InChI Key | PITRRWWILGYENJ-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCO |

| Canonical SMILES | CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCO |

Introduction

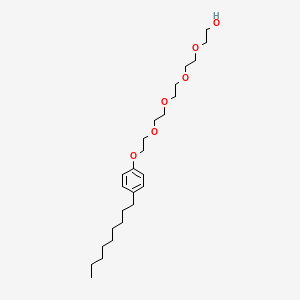

Chemical Identity and Structure

Basic Properties

3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- is identified by its CAS number 20636-48-0 and possesses a molecular formula of C25H44O6. The compound has a molecular weight of 440.6 g/mol, which contributes to its specific chemical behaviors and applications. Its IUPAC name is 2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol, though it is also known by several synonyms including Nonylbenzene-PEG5-OH and Pentaethylene glycol 4-nonylphenyl ether. The canonical SMILES notation for this compound is CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCO, which provides a standardized representation of its molecular structure.

Structural Characteristics

The compound features a distinctive structure consisting of a tetraoxatetradecan-1-ol chain coupled with a nonylphenoxy group. This structure creates an amphiphilic molecule with both hydrophilic and hydrophobic regions that facilitate its function as a surfactant. The hydrophilic portion is composed of the polyethylene glycol-like chain with multiple ether linkages, while the hydrophobic component consists of the nonylphenoxy group with its long alkyl chain. This balanced structure allows the compound to interact effectively with both polar and non-polar substances, explaining its versatility in various applications.

Chemical Identifiers

Below is a comprehensive table of chemical identifiers for 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-:

| Identifier Type | Value |

|---|---|

| CAS Number | 20636-48-0 |

| Molecular Formula | C25H44O6 |

| Molecular Weight | 440.6 g/mol |

| IUPAC Name | 2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

| InChI | InChI=1S/C25H44O6/c1-2-3-4-5-6-7-8-9-24-10-12-25(13-11-24)31-23-22-30-21-20-29-19-18-28-17-16-27-15-14-26/h10-13,26H,2-9,14-23H2,1H3 |

| InChI Key | PITRRWWILGYENJ-UHFFFAOYSA-N |

| DSSTOX Substance ID | DTXSID50864952 |

The compound's structure incorporates multiple ether linkages that allow it to form hydrogen bonds and interact with various molecular targets. This unique configuration is instrumental in its chemical behavior and biological activities.

Synthesis Methods

Laboratory Synthesis

The synthesis of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- typically involves the reaction of nonylphenol with a polyethylene glycol derivative. This synthetic route allows for the creation of the characteristic structure with its hydrophobic nonylphenoxy group attached to the hydrophilic polyethylene glycol-like chain. The reaction conditions must be carefully controlled to ensure proper formation of the desired product and to minimize unwanted byproducts. Laboratory synthesis of this compound enables researchers to produce quantities suitable for experimental applications and further research.

Physical and Chemical Properties

Chemical Reactions

The compound can participate in various chemical reactions, particularly through its hydroxyl group, which can undergo oxidation, reduction, and substitution reactions. Oxidation can lead to the formation of corresponding aldehydes or carboxylic acids, while reduction may produce related alcohols. The hydroxyl group also serves as a reactive site for substitution reactions, potentially yielding halides or amines when treated with appropriate reagents. These chemical transformations expand the utility of the compound in synthetic applications and research contexts.

Biological Activity

Mechanism of Action

The biological activity of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- is largely attributed to its interactions with cellular proteins. It serves as an important linker component in the formation of Proteolysis-Targeting Chimera (PROTAC) molecules, which are designed to induce targeted protein degradation. These PROTAC molecules function by bringing together a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein through the ubiquitin-proteasome system. This mechanism provides a powerful approach for modulating protein levels within cells, with significant implications for therapeutic development.

Target Proteins and Pathways

The primary biological pathway affected by this compound, particularly when incorporated into PROTAC molecules, is the ubiquitin-proteasome system. This pathway is central to protein homeostasis within cells and plays a crucial role in numerous cellular processes including cell cycle regulation, signal transduction, and apoptosis. By facilitating targeted protein degradation through this pathway, the compound contributes to selective modulation of protein levels, potentially offering therapeutic benefits in diseases characterized by protein dysregulation or overexpression.

Applications in Research and Industry

Role in PROTAC Development

One of the most significant applications of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- is in the development of PROTAC molecules for targeted protein degradation. The compound serves as a crucial linker that joins two essential ligands in PROTAC formation - one that binds to the target protein and another that binds to an E3 ubiquitin ligase. This linking function is vital for the PROTAC's ability to bring the target protein into proximity with the cellular machinery responsible for protein degradation. The specific structural features of the compound, including its length and flexibility, make it particularly suitable for this application.

Surfactant Properties and Uses

Due to its amphiphilic nature, 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- functions effectively as a nonionic surfactant. This property makes it valuable in various applications including detergents and emulsifiers. Its ability to reduce surface tension between different phases enables the formation of stable emulsions and facilitates the mixing of otherwise immiscible substances. These characteristics are particularly useful in industrial formulations requiring the combination of aqueous and oily components.

Pharmaceutical Applications

In pharmaceutical contexts, the compound has applications in enhancing the solubility and bioavailability of drugs. Its surfactant properties can improve the dissolution of poorly water-soluble drugs, potentially increasing their absorption and efficacy. Additionally, the compound may be utilized in drug delivery systems, where its amphiphilic nature can facilitate the formation of nanoparticles or other delivery vehicles. These applications highlight the compound's value in addressing challenges related to drug formulation and delivery.

Comparison with Similar Compounds

Structural Analogues

3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- belongs to a family of related compounds with varying alkyl chain lengths on the phenoxy group. A notable analogue is 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)-, which has a slightly lower molecular weight (426.6 g/mol) due to its shorter alkyl chain. The following table provides a comparison of these related compounds:

| Compound | Molecular Weight (g/mol) | Alkyl Chain Length | Key Differences |

|---|---|---|---|

| 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- | 440.6 | 9 (nonyl) | Standard reference compound |

| 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- | 426.6 | 8 (octyl) | Slightly more hydrophilic due to shorter alkyl chain |

Functional Comparisons

While structurally similar, these compounds may exhibit different functional properties based on their specific chemical compositions. The length of the alkyl chain affects the hydrophobic-hydrophilic balance, potentially influencing their solubility, emulsification properties, and biological activities. Compounds with longer alkyl chains typically demonstrate stronger hydrophobic interactions and potentially different surfactant behavior. These variations in functional properties allow for selection of the most appropriate compound for specific applications based on the required performance characteristics.

Current Research and Future Perspectives

Recent Studies

Current research on 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- focuses predominantly on its applications in PROTAC development and targeted protein degradation. Studies have investigated its efficacy as a linker in creating PROTACs capable of degrading specific disease-associated proteins. Research also explores optimization of the compound's structure to enhance PROTAC performance, including modifications to improve target engagement and cellular uptake. These ongoing investigations continue to expand understanding of the compound's potential in therapeutic contexts.

Future Applications

The future applications of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- are likely to extend across multiple fields, with particularly promising prospects in targeted protein degradation therapies. As PROTAC technology advances, the compound's role as a linker may become increasingly significant in developing treatments for cancer, neurodegenerative diseases, and other conditions characterized by protein dysregulation. Additionally, further exploration of the compound's surfactant properties may yield new applications in drug delivery systems, potentially enabling more effective administration of challenging therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume